Furan, 2,5-dipentyl-
Description
Furan, 2,5-dipentyl- (C₁₄H₂₂O), is a substituted furan derivative with two pentyl (-C₅H₁₁) groups at the 2 and 5 positions of the oxygen-containing heterocyclic ring. Furan itself is a five-membered aromatic ring with conjugated π-electrons, and alkyl substitutions (e.g., methyl, ethyl, or phenyl groups) modulate its physical and chemical behavior .
Properties
CAS No. |
89834-67-3 |
|---|---|
Molecular Formula |
C14H24O |
Molecular Weight |
208.34 g/mol |
IUPAC Name |
2,5-dipentylfuran |
InChI |
InChI=1S/C14H24O/c1-3-5-7-9-13-11-12-14(15-13)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI Key |
CPUKFZVCDPDZGD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC=C(O1)CCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan, 2,5-dipentyl- can be synthesized through several methods. . This method is widely used due to its simplicity and efficiency. Another method involves the cyclization of allenyl ketones or the exo-cyclization onto triple bonds .
Industrial Production Methods
Industrial production of furan derivatives often involves catalytic processes. For instance, gold-catalyzed cyclizations of diols and triols in aqueous media can produce furans efficiently . Additionally, palladium-catalyzed reactions of enyne acetates in the presence of Lewis acids have been employed to synthesize 2,5-disubstituted furans .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,5-dipentyl- undergoes various chemical reactions, including:
Oxidation: Furans can be oxidized to form furanones or other oxygenated derivatives.
Reduction: Reduction of furans typically leads to the formation of dihydrofurans.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to various substituted furans.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.
Substitution: Reagents such as acetyl nitrate for nitration and sulfur trioxide for sulfonation are commonly used.
Major Products Formed
The major products formed from these reactions include furanones, dihydrofurans, and various substituted furans, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Furan, 2,5-dipentyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of furan, 2,5-dipentyl- involves its interaction with various molecular targets and pathways. For instance, furan derivatives can inhibit specific enzymes or interfere with cellular processes, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the furan derivative.
Comparison with Similar Compounds
Hypothetical Properties of 2,5-Dipentylfuran :
- Molecular Weight : 206.33 g/mol (calculated).
- Boiling Point : Expected to be higher than 2,5-dimethylfuran (367 K ) due to increased alkyl chain length.
- Hydrophobicity : Longer pentyl chains would enhance lipophilicity compared to shorter alkyl or aryl substituents.
Comparison with Structurally Similar Compounds
The evidence provides data on several furan derivatives, enabling comparisons based on substituent type, molecular weight, and functional properties.
Table 1: Key Properties of Furan Derivatives
Substituent Effects on Physical Properties
Alkyl Chain Length :
- 2,5-Dimethylfuran (methyl groups) has a boiling point of 367 K , while 2,5-dipentylfuran (pentyl groups) would likely exhibit a significantly higher boiling point due to stronger van der Waals interactions.
- Longer alkyl chains increase molecular weight and reduce volatility, as seen in comparisons between methyl and pentyl derivatives.
- Aromatic vs. Aliphatic Substituents: 2,5-Diphenylfuran (aromatic substituents) has a higher molecular weight (218.25 g/mol) and extended π-conjugation, making it suitable for optoelectronic applications . In contrast, aliphatic substituents (e.g., pentyl) enhance solubility in non-polar solvents.
Electronic and Reactivity Trends
- Electron Donation : Alkyl groups (methyl, pentyl) are electron-donating, increasing the electron density of the furan ring and altering its reactivity in electrophilic substitution reactions .
- Hydrogenation : 2,5-Dihydrofuran (partially hydrogenated ring) loses aromaticity, leading to distinct reactivity, such as susceptibility to ring-opening reactions .
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